molecular formula C9H12O2S B7940270 4-[(Ethoxymethyl)sulfanyl]phenol

4-[(Ethoxymethyl)sulfanyl]phenol

Cat. No.: B7940270
M. Wt: 184.26 g/mol
InChI Key: GTSOCJMUPIHRAJ-UHFFFAOYSA-N
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Description

4-[(Ethoxymethyl)sulfanyl]phenol is an organic compound with the molecular formula C9H12O2S. This compound is characterized by the presence of an ethoxymethyl group attached to a sulfanyl group, which is further connected to a phenol ring. It is a colorless to light yellow solid that is soluble in organic solvents such as ethanol, ether, and dimethylformamide .

Preparation Methods

The preparation of 4-[(Ethoxymethyl)sulfanyl]phenol generally involves the reaction of methyl phenol (or m-cresol) with ethyl chloromethyl ether . The specific preparation method can be determined according to specific experimental conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(Ethoxymethyl)sulfanyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid or base catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Ethoxymethyl)sulfanyl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Ethoxymethyl)sulfanyl]phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

4-[(Ethoxymethyl)sulfanyl]phenol can be compared with other similar compounds, such as:

    4-(Methylthio)phenol: This compound has a methylthio group instead of an ethoxymethyl group, resulting in different chemical and biological properties.

    4-(Ethoxymethyl)phenol: This compound lacks the sulfanyl group, which affects its reactivity and applications.

    4-(Hydroxymethyl)sulfanylphenol: This compound has a hydroxymethyl group instead of an ethoxymethyl group, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

4-(ethoxymethylsulfanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSOCJMUPIHRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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